1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one
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Overview
Description
1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a complex organic compound characterized by its intricate molecular structure, which includes multiple aromatic rings and halogen substituents. This compound belongs to the indole family, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3,5-difluorophenylhydrazine with 4-bromobenzaldehyde in the presence of a phenyl group donor. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the indole core.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain the pure compound.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, particularly halogenation and nitration, are common, where halogens or nitro groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of halogenated or nitro derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The indole core is known to bind to various biological targets, influencing pathways related to cell growth, apoptosis, and immune response. The halogen substituents enhance the compound's binding affinity and specificity.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)ethanone
3,5-Difluoroacetophenone
1-(3,5-Difluorophenyl)ethanamine
Uniqueness: 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one stands out due to its unique combination of halogen substituents and the indole core, which contribute to its distinct chemical and biological properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(3,5-difluorophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrF2NO/c27-19-8-6-17(7-9-19)24-15-23-25(30(24)22-13-20(28)12-21(29)14-22)10-18(11-26(23)31)16-4-2-1-3-5-16/h1-9,12-15,18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKKNEBAQDECCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1N(C(=C2)C3=CC=C(C=C3)Br)C4=CC(=CC(=C4)F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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